molecular formula C10H9ClN4O2S B12055977 Sulfachloropyrazine-(phenyl-13C6)

Sulfachloropyrazine-(phenyl-13C6)

Cat. No.: B12055977
M. Wt: 290.68 g/mol
InChI Key: QKLPUVXBJHRFQZ-UQUYMPKGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfachloropyrazine-(phenyl-13C6) involves the incorporation of carbon-13 isotopes into the phenyl ring of sulfachloropyrazine. The general synthetic route includes:

    Nitration: The phenyl ring is nitrated to introduce nitro groups.

    Reduction: The nitro groups are reduced to amines.

    Sulfonation: The amine groups are then sulfonated to form sulfonamides.

    Chlorination: The pyrazine ring is chlorinated to introduce the chlorine atom.

These steps are carried out under controlled conditions to ensure the incorporation of the carbon-13 isotopes at specific positions .

Industrial Production Methods

Industrial production of Sulfachloropyrazine-(phenyl-13C6) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration and Reduction: Large quantities of the starting material are nitrated and reduced using industrial-grade reagents.

    Purification: The intermediate products are purified using techniques such as recrystallization and chromatography.

    Isotope Labeling: Carbon-13 isotopes are introduced during the synthesis to ensure uniform labeling.

    Quality Control: The final product undergoes rigorous quality control to meet analytical standards.

Chemical Reactions Analysis

Types of Reactions

Sulfachloropyrazine-(phenyl-13C6) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sulfachloropyrazine-(phenyl-13C6) has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Sulfachloropyrazine-(phenyl-13C6) involves its interaction with bacterial enzymes. It acts as a competitive inhibitor of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the formation of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfachloropyrazine-(phenyl-13C6) is unique due to its stable isotope labeling, which makes it particularly useful in analytical applications. The carbon-13 labeling allows for precise quantification and tracking in various analytical techniques, providing an advantage over non-labeled compounds .

Properties

Molecular Formula

C10H9ClN4O2S

Molecular Weight

290.68 g/mol

IUPAC Name

4-amino-N-(6-chloropyrazin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide

InChI

InChI=1S/C10H9ClN4O2S/c11-9-5-13-6-10(14-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15)/i1+1,2+1,3+1,4+1,7+1,8+1

InChI Key

QKLPUVXBJHRFQZ-UQUYMPKGSA-N

Isomeric SMILES

C1=C(N=C(C=N1)Cl)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CN=CC(=N2)Cl

Origin of Product

United States

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